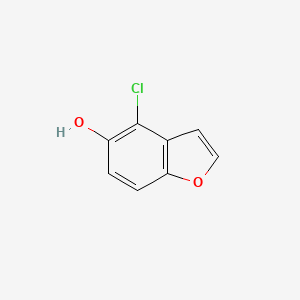

5-Benzofuranol, 4-chloro-

Description

Contextual Significance of Benzofuranol Scaffolds in Contemporary Chemical Research

The benzofuran (B130515) scaffold, a heterocyclic structure composed of fused benzene (B151609) and furan (B31954) rings, is a fundamental unit in a multitude of biologically active natural products and synthetic compounds. nih.govnih.gov Due to the wide array of pharmacological activities inherent to this structure, benzofuran derivatives are a subject of extensive interest as building blocks for new therapeutic agents. nih.gov These compounds are recognized as a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets. nih.gov

Research has demonstrated that molecules containing the benzofuranol core exhibit diverse and potent biological effects, including anti-inflammatory, antimicrobial, antifungal, antitumor, and antihyperglycemic properties. nih.govresearchgate.net For example, certain benzofuran-5-ol (B79771) derivatives have shown promise as potent antifungal agents. nih.gov The versatility of the benzofuran scaffold allows medicinal chemists to synthesize new derivatives with the aim of developing novel therapies that may offer enhanced efficacy compared to existing treatments. nih.gov This foundational importance justifies the continued exploration of novel synthetic strategies and the creation of new derivatives for pharmacological screening. nih.gov

Overview of Halogenated Benzofuranol Derivatives in Synthetic Chemistry

The introduction of halogen atoms—such as chlorine, bromine, or fluorine—into the benzofuran ring is a key strategy in medicinal chemistry. nih.gov Halogenation can significantly influence a molecule's physicochemical properties, including its lipophilicity, and can lead to a substantial increase in biological activity. nih.gov The substitution of a halogen on the N-phenyl ring of a benzofuran, for instance, is considered beneficial due to the atom's hydrophobic and electron-donating characteristics, which can enhance cytotoxic properties against cancer cell lines. nih.gov

The position of the halogen atom is crucial and can greatly affect the compound's activity. nih.gov Studies have shown that adding a halogen atom can increase potency; for example, the addition of a fluorine atom at the para position of a 2-benzofuranyl derivative resulted in a two-fold increase in inhibitory activity in one study. nih.gov Halogenated benzofuran derivatives are often synthesized to serve as intermediates for creating more complex molecules. The halogen provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the construction of diverse molecular libraries for drug discovery. researchgate.net

Research Trajectory and Objectives for 5-Benzofuranol, 4-chloro-

Specific, in-depth research focused exclusively on the biological activity of 5-Benzofuranol, 4-chloro- is not extensively documented in publicly available literature. Its primary role appears to be that of a chemical intermediate or a building block for the synthesis of more complex molecules. Chemical suppliers list it as a research chemical, and its structure contains key functional groups that facilitate further synthetic transformations. bldpharm.com

The research objectives for a compound like 5-Benzofuranol, 4-chloro- are centered on its utility in synthetic chemistry. The molecule possesses two key reactive sites: the hydroxyl (-OH) group at position 5 and the chloro (-Cl) atom at position 4. The hydroxyl group can undergo reactions such as etherification or esterification, while the chlorine atom on the aromatic ring can be a site for various palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. These reaction possibilities allow chemists to use 5-Benzofuranol, 4-chloro- as a scaffold to generate a library of more elaborate benzofuran derivatives. The trajectory for this compound is therefore not as an end-product for direct application, but as a versatile starting material for creating novel compounds to be evaluated for potential use in medicinal chemistry and materials science.

Chemical Data for 5-Benzofuranol, 4-chloro-

| Property | Value | Source |

| IUPAC Name | 4-chloro-1-benzofuran-5-ol | ChemBK chembk.com |

| CAS Number | 879093-12-6 | BLDpharm bldpharm.com, GuideChem guidechem.com |

| Molecular Formula | C₈H₅ClO₂ | ChemBK chembk.com, BLDpharm bldpharm.com |

| Molecular Weight | 168.58 g/mol | BLDpharm bldpharm.com, ChemBK chembk.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClO2 |

|---|---|

Molecular Weight |

168.57 g/mol |

IUPAC Name |

4-chloro-1-benzofuran-5-ol |

InChI |

InChI=1S/C8H5ClO2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,10H |

InChI Key |

BDMGZRRZTLETQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CO2)C(=C1O)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 5 Benzofuranol, 4 Chloro

Electrophilic Aromatic Substitution Reactions on the Benzofuranol Core

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. In 5-Benzofuranol, 4-chloro-, the regiochemical outcome of such reactions is controlled by the directing effects of the existing substituents on both the benzene (B151609) and furan (B31954) rings.

The benzofuran (B130515) ring system itself has preferred sites for electrophilic attack. The furan portion is generally more reactive than the benzene portion, with substitution favoring the C2 position. stackexchange.comechemi.comechemi.com This preference is due to the ability of the furan oxygen to stabilize the cationic intermediate (the sigma complex) formed during the reaction. stackexchange.comechemi.com

On the benzene ring, the directing effects of the hydroxyl (-OH) and chloro (-Cl) groups, along with the influence of the fused furan ring, determine the position of substitution.

Hydroxyl Group (-OH) at C5: This is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring through resonance. pressbooks.pub It strongly directs incoming electrophiles to the C4 and C6 positions.

Chloro Group (-Cl) at C4: Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. organicchemistrytutor.com The chloro group at C4 directs incoming electrophiles to the C3 and C5 positions.

Fused Furan Ring: The oxygen atom of the furan ring also acts as an activating, ortho-, para-director for the benzene ring, enhancing electron density at the C4 and C6 positions.

Considering that the C4 position is already occupied, the combined activating and directing influences overwhelmingly favor electrophilic substitution at the C6 position . This position is ortho to the strongly activating hydroxyl group and para to the activating furan oxygen. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are expected to yield predominantly 6-substituted products.

| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for Substitution |

|---|---|---|---|---|

| -OH (Hydroxyl) | C5 | Strongly Activating | Ortho, Para | C4, C6 |

| -Cl (Chloro) | C4 | Weakly Deactivating | Ortho, Para | C3, C5 |

| Furan Oxygen | - | Activating | Ortho, Para | C4, C6 |

| Furan Ring | - | Activated | - | C2 |

Nucleophilic Reactions Involving the Phenolic Hydroxyl and Chloro Substituent

The presence of the phenolic hydroxyl and chloro groups provides sites for nucleophilic attack or reactions initiated by nucleophiles.

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group at C5 is acidic and can be readily deprotonated by a base to form a phenoxide ion. This highly nucleophilic intermediate can then participate in a variety of reactions. youtube.com

Etherification: In the Williamson ether synthesis, the phenoxide reacts with alkyl halides (R-X) to form 5-alkoxy-4-chlorobenzofurans. This is a common strategy for protecting the hydroxyl group or modifying the molecule's solubility and electronic properties.

Esterification: The phenol (B47542) can react with acyl chlorides or acid anhydrides to form corresponding esters. youtube.com These reactions are often catalyzed by a base like pyridine.

Reactions of the Chloro Substituent: The chloro group at C4 is attached to an sp²-hybridized carbon of the aromatic ring and is generally unreactive toward nucleophilic substitution. However, Nucleophilic Aromatic Substitution (SNAr) can occur under forcing conditions or if the ring is sufficiently activated by electron-withdrawing groups. scispace.com In the case of 5-Benzofuranol, 4-chloro-, the ring is electron-rich due to the hydroxyl group and furan oxygen, which disfavors the SNAr mechanism. Nevertheless, reactions with very strong nucleophiles (e.g., sodium amide) or transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling) could potentially be used to replace the chlorine atom. researchgate.netorganic-chemistry.org

Oxidation and Reduction Pathways of Benzofuranol Derivatives

The benzofuranol core can undergo both oxidation and reduction, targeting different parts of the molecule.

Oxidation:

Oxidation of the Furan Ring: The electron-rich double bond in the furan ring is susceptible to oxidation. Biomimetic oxidation studies on benzofurans have shown that this can proceed via epoxidation, leading to subsequent ring-opening. mdpi.com This can yield derivatives of 2'-hydroxyacetophenone (B8834) or lactones like 3-methylbenzofuran-2(3H)-one from 3-methylbenzofuran. mdpi.com

Oxidation of the Phenolic Ring: Phenols are sensitive to oxidation, which can be complex. Under strong oxidizing conditions, such as with excess hypochlorous acid, degradation of the aromatic ring can occur, leading to ring-cleavage products like unsaturated dicarbonyls. nih.gov Milder oxidation may lead to the formation of quinone-like structures.

Reduction:

Dehalogenation: The chloro group can be removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or with reducing agents like zinc dust in acid, yielding 5-benzofuranol. youtube.com

Reduction of the Furan Ring: The furan ring can be hydrogenated to form the corresponding 2,3-dihydrobenzofuran (B1216630) derivative. This typically requires specific catalysts and conditions to avoid reduction of the benzene ring.

Reduction of the Phenol: The conversion of the phenolic hydroxyl group to a hydrogen atom is a challenging transformation but can be achieved, for example, by conversion to an aryl triflate followed by palladium-catalyzed reduction. A simpler method involves the reduction of the phenol with zinc dust, which can convert the molecule to 4-chlorobenzofuran. youtube.com

Derivatization Strategies via Functional Group Interconversions

The functional groups of 5-Benzofuranol, 4-chloro- serve as handles for the synthesis of a wide array of derivatives. These interconversions are crucial for developing structure-activity relationships in medicinal chemistry and for materials science applications. nih.gov

| Initial Functional Group | Reaction Type | Reagents | Resulting Functional Group/Derivative |

|---|---|---|---|

| C5-OH (Phenol) | Etherification (Williamson) | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (R-X) | C5-OR (Ether) |

| C5-OH (Phenol) | Esterification | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | C5-OCOR (Ester) |

| C4-Cl (Chloro) | Nucleophilic Substitution (SNAr) | Strong nucleophiles (e.g., NaNH₂, RONa) under harsh conditions | C4-NH₂, C4-OR |

| C4-Cl (Chloro) | Cross-Coupling (e.g., Suzuki) | Boronic acid (RB(OH)₂), Pd catalyst, Base | C4-R (Aryl, Alkyl) |

| C6-H (Aromatic) | Nitration | HNO₃, H₂SO₄ | C6-NO₂ (Nitro) |

| C6-NO₂ (Nitro) | Reduction | H₂, Pd/C or Fe, HCl | C6-NH₂ (Amine) |

Key strategies include:

Modification of the Hydroxyl Group: As detailed in section 3.2, conversion to ethers and esters is a primary derivatization pathway. youtube.com

Displacement of the Chloro Group: Using transition metal catalysis, the chloro group can be replaced with carbon, nitrogen, or oxygen nucleophiles, providing access to a wide range of substituted benzofurans. organic-chemistry.org

Substitution on the Aromatic Core: Following an initial electrophilic substitution at C6 (e.g., nitration), the newly introduced functional group can be further transformed. For instance, a nitro group can be reduced to an amine, which can then undergo a host of reactions itself (e.g., diazotization, acylation).

Advanced Spectroscopic and Structural Elucidation of 5 Benzofuranol, 4 Chloro

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 5-Benzofuranol, 4-chloro- is anticipated to exhibit distinct signals corresponding to the protons on the benzofuran (B130515) core. The chemical shifts of these protons are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing and inductive effects of the chlorine atom.

The expected signals are for the protons at positions 2, 3, 6, and 7 of the benzofuran ring, in addition to the hydroxyl proton. The proton at position 2 (H-2) is expected to appear as a doublet due to coupling with the proton at position 3 (H-3). Similarly, H-3 will also appear as a doublet. The protons on the benzene (B151609) ring, H-6 and H-7, will likely appear as doublets, coupling with each other. The hydroxyl proton at position 5 will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data for 5-Benzofuranol, 4-chloro-

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.6 - 7.8 | Doublet (d) | 2.0 - 2.5 |

| H-3 | 6.7 - 6.9 | Doublet (d) | 2.0 - 2.5 |

| H-6 | 7.1 - 7.3 | Doublet (d) | 8.5 - 9.0 |

| H-7 | 7.0 - 7.2 | Doublet (d) | 8.5 - 9.0 |

| 5-OH | 5.0 - 6.0 | Broad Singlet (br s) | - |

Disclaimer: These are predicted values and may differ from experimental data.

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For 5-Benzofuranol, 4-chloro-, ten distinct signals are expected, corresponding to the eight carbon atoms of the benzofuran rings and the two carbons of the furan (B31954) ring. The chemical shifts will be influenced by the attached substituents. The carbon atom attached to the hydroxyl group (C-5) and the carbon atom attached to the chlorine atom (C-4) are expected to be significantly shifted. The quaternary carbons (C-3a, C-4, C-5, and C-7a) will also be identifiable.

Predicted ¹³C NMR Data for 5-Benzofuranol, 4-chloro-

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 148 |

| C-3 | 103 - 106 |

| C-3a | 125 - 128 |

| C-4 | 115 - 118 |

| C-5 | 148 - 151 |

| C-6 | 112 - 115 |

| C-7 | 120 - 123 |

| C-7a | 154 - 157 |

Disclaimer: These are predicted values and may differ from experimental data.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Cross-peaks would be expected between H-2 and H-3, and between H-6 and H-7, confirming their vicinal relationship.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the protonated carbons (C-2, C-3, C-6, and C-7) by correlating their signals to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique would be crucial for assigning the quaternary carbons by observing their long-range correlations with the protons. For instance, H-2 would be expected to show correlations to C-3 and C-7a, while H-7 might show correlations to C-5 and C-3a. These correlations would provide definitive evidence for the connectivity of the molecular framework.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

The FTIR spectrum of 5-Benzofuranol, 4-chloro- would be expected to show characteristic absorption bands for the O-H, C-H, C-O, C=C, and C-Cl functional groups. The hydroxyl group will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will likely appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the furan ring and the phenolic hydroxyl group will produce strong bands in the 1000-1300 cm⁻¹ region. The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted FTIR Data for 5-Benzofuranol, 4-chloro-

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H stretch (phenolic) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (ether and phenol) | 1000 - 1300 |

| C-Cl stretch | 600 - 800 |

Disclaimer: These are predicted values and may differ from experimental data.

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 5-Benzofuranol, 4-chloro- would be expected to show strong signals for the aromatic C=C stretching vibrations. The symmetric breathing modes of the benzene and furan rings would also be prominent. The C-Cl stretch may also be observable in the Raman spectrum. Due to the presence of the aromatic system, resonance Raman effects might be observed when using an excitation wavelength that corresponds to an electronic transition of the molecule, which could enhance the intensity of certain vibrational modes. nih.gov

Predicted Raman Shifts for 5-Benzofuranol, 4-chloro-

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Aromatic ring breathing | 990 - 1010 |

| C=C stretch (aromatic) | 1580 - 1620 |

| C-H in-plane bending | 1000 - 1300 |

| C-Cl stretch | 600 - 800 |

Disclaimer: These are predicted values and may differ from experimental data.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For 5-Benzofuranol, 4-chloro-, both high-resolution and electrospray ionization techniques are critical for obtaining precise and detailed molecular information.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident determination of a compound's elemental composition. longdom.org Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules with very similar nominal masses. longdom.org For 5-Benzofuranol, 4-chloro- (C₈H₅ClO₂), the exact mass can be calculated and then compared to the experimentally determined value.

Expected HRMS Data for 5-Benzofuranol, 4-chloro-

| Parameter | Expected Value |

| Molecular Formula | C₈H₅ClO₂ |

| Calculated Exact Mass | 168.0030 |

| Common Adducts | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

The high mass accuracy of HRMS is crucial for confirming the elemental formula of 5-Benzofuranol, 4-chloro- and distinguishing it from other potential isobaric compounds. longdom.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. researchgate.net Tandem mass spectrometry (MS/MS) experiments can then be performed to induce fragmentation and gain structural insights.

Predicted ESI-MS/MS Fragmentation Pathways for [M+H]⁺ of 5-Benzofuranol, 4-chloro-

| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Probable Neutral Loss |

| 169.0108 | 141.0159 | CO |

| 133.0053 | HCl | |

| 105.0335 | CO + HCl |

These predicted fragmentation pathways provide a basis for the structural confirmation of 5-Benzofuranol, 4-chloro- when experimental data is acquired.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of 5-Benzofuranol, 4-chloro- has not been specifically reported, analysis of closely related chlorinated benzofuran derivatives provides valuable insights into the expected molecular geometry and intermolecular interactions.

In the solid state, molecules of chlorinated benzofurans are often linked by various non-covalent interactions, including π-π stacking between the aromatic rings and halogen-halogen contacts. nih.gov It is anticipated that the crystal structure of 5-Benzofuranol, 4-chloro- would exhibit similar planar benzofuran cores and engage in hydrogen bonding via the hydroxyl group, in addition to other intermolecular forces.

Representative Crystallographic Data for a Related Chlorinated Benzofuran Derivative

| Parameter | 3-(4-Bromophenylsulfinyl)-5-chloro-2-methyl-1-benzofuran nih.gov |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 6.4192(1) Å, b = 9.9185(2) Å, c = 11.7755(2) Å |

| Dihedral Angle (Benzofuran/Phenyl) | 86.85 (6)° |

This data from a related structure serves as a useful proxy for understanding the potential solid-state conformation of 5-Benzofuranol, 4-chloro-.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for these purposes.

HPLC is a versatile technique for the analysis of a wide range of organic compounds. For a polar compound like 5-Benzofuranol, 4-chloro-, reversed-phase HPLC would be the method of choice. A C18 or C8 stationary phase would likely be effective, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

While a specific, validated HPLC method for 5-Benzofuranol, 4-chloro- is not published, a general approach can be outlined based on methods for similar compounds. nih.gov

General HPLC Method Parameters for Analysis of Chlorinated Benzofurans

| Parameter | Typical Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

This method would be suitable for assessing the purity of 5-Benzofuranol, 4-chloro- and for monitoring reaction progress during its synthesis.

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For GC analysis of 5-Benzofuranol, 4-chloro-, derivatization of the hydroxyl group to a less polar and more volatile silyl (B83357) ether (e.g., with BSTFA) may be necessary to improve chromatographic performance and prevent peak tailing. The choice of column is critical, with a mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, being a suitable starting point.

The United States Environmental Protection Agency (EPA) Method 8121 for chlorinated hydrocarbons provides a general framework for the GC analysis of such compounds, which can be adapted for 5-Benzofuranol, 4-chloro-. epa.gov

General GC Method Parameters for Analysis of Chlorinated Aromatic Compounds

| Parameter | Typical Conditions |

| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Temperature Program | Ramped from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) |

GC-MS would be particularly powerful, as it combines the separation capabilities of GC with the identification power of mass spectrometry, allowing for the confident identification of 5-Benzofuranol, 4-chloro- and any potential impurities. nih.gov

Computational and Theoretical Investigations of 5 Benzofuranol, 4 Chloro

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing a detailed picture of the electronic structure of molecules. For 5-Benzofuranol, 4-chloro-, these methods are used to determine its geometry, stability, and electronic properties with high accuracy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of molecules based on the electron density. It is widely used for its balance of accuracy and computational cost. DFT studies on molecules similar to 5-Benzofuranol, 4-chloro- typically involve optimizing the molecular geometry to find the most stable arrangement of atoms.

For a related compound, 6,7-dichloro-5-hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the optimized geometric parameters, such as bond lengths and angles. These calculations provide a precise three-dimensional model of the molecule, which is crucial for understanding its interactions with other molecules.

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more intensive than DFT, they can offer higher accuracy for certain properties. For derivatives of benzofuran (B130515), ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are employed to calculate molecular properties such as dipole moments, polarizability, and vibrational frequencies. These calculated properties are essential for interpreting experimental spectroscopic data.

HOMO-LUMO Energy Analysis for Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and dynamics simulations are used to explore the conformational landscape of a molecule, which is the collection of all possible three-dimensional shapes it can adopt. For a semi-flexible molecule like 5-Benzofuranol, 4-chloro-, understanding its preferred conformations is key to predicting its biological activity and physical properties.

Molecular dynamics simulations would involve placing the molecule in a simulated environment (like a box of water molecules) and calculating the forces between atoms over time. This allows researchers to observe how the molecule moves and changes shape, identifying the most stable and frequently occurring conformations. This information is particularly valuable in drug design, where the conformation of a molecule determines how it fits into the binding site of a protein.

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For 5-Benzofuranol, 4-chloro-, DFT and ab initio calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra.

The prediction of NMR chemical shifts is a particularly powerful application. By calculating the magnetic shielding around each nucleus in the molecule, the corresponding chemical shifts can be estimated with high accuracy. These predicted shifts can then be compared to experimental NMR spectra to aid in the assignment of signals to specific atoms within the molecule.

Below is an interactive table with predicted vs. experimental vibrational frequencies for a related compound, showcasing the accuracy of such computational predictions.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3450 | 3445 |

| C-H Aromatic Stretch | 3070 | 3068 |

| C=C Aromatic Stretch | 1620 | 1615 |

| C-O Stretch | 1250 | 1245 |

| C-Cl Stretch | 750 | 748 |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions. For 5-Benzofuranol, 4-chloro-, this could involve studying its synthesis, degradation, or reactions with other molecules. By calculating the energies of reactants, products, and transition states, researchers can map out the entire reaction pathway.

This allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. A lower activation energy indicates a faster reaction. Computational studies can also reveal the detailed movements of atoms during a reaction, providing a step-by-step "movie" of the chemical transformation. This level of detail is often impossible to obtain through experimental methods alone and is crucial for designing more efficient synthetic routes and understanding the chemical stability of the compound.

Transition State Characterization and Energy Barriers

In computational chemistry, the characterization of transition states is crucial for understanding reaction mechanisms and predicting reaction rates. A transition state represents the highest energy point along the reaction coordinate, corresponding to a saddle point on the potential energy surface. For a reaction involving a substituted benzofuran, such as the electrophilic aromatic substitution on 5-Benzofuranol, 4-chloro-, density functional theory (DFT) is a commonly employed method to locate and characterize the transition state. pixel-online.netrsc.org

The process involves optimizing the geometry of the transition state structure and then performing a frequency calculation. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. The energy of this transition state, relative to the reactants, defines the activation energy or energy barrier of the reaction.

The presence of substituents, such as the chloro and hydroxyl groups on the benzofuran ring, significantly influences the energy barrier. mdpi.com The electron-donating nature of the hydroxyl group and the electron-withdrawing, yet ortho-, para-directing nature of the chloro group will affect the electron density of the benzofuran ring system, thereby influencing the stability of the transition state and the height of the energy barrier for electrophilic attack at different positions. nih.gov

Below is an illustrative data table showcasing hypothetical energy barriers for the electrophilic nitration at different positions of a substituted benzofuran. This data is representative of what would be obtained from DFT calculations.

| Position of Electrophilic Attack | Relative Energy of Transition State (kcal/mol) | Number of Imaginary Frequencies |

| C2 | 15.2 | 1 |

| C3 | 18.5 | 1 |

| C6 | 16.8 | 1 |

| C7 | 17.1 | 1 |

This table is for illustrative purposes and does not represent experimentally verified data for 5-Benzofuranol, 4-chloro-.

Reaction Coordinate Analysis

A reaction coordinate analysis provides a detailed view of the energy profile of a reaction as it progresses from reactants to products through the transition state. It is a one-dimensional coordinate that represents the progress of a reaction. By mapping the energy of the system as a function of the reaction coordinate, a reaction energy profile can be constructed.

For an electrophilic substitution on a benzofuran derivative, the reaction coordinate could be defined as the change in the distance between the electrophile and the carbon atom of the benzofuran ring being attacked. Computational methods, such as intrinsic reaction coordinate (IRC) calculations, are used to trace the minimum energy path from the transition state down to the reactants and products, thus confirming that the identified transition state correctly connects the desired species.

The analysis of the reaction coordinate can reveal important details about the reaction mechanism, such as whether the reaction is concerted or proceeds through intermediates. For electrophilic aromatic substitution, the reaction coordinate would show the formation of the sigma complex (arenium ion) as an intermediate. The shape of the reaction profile, including the relative energies of any intermediates and transition states, provides a comprehensive understanding of the reaction's feasibility and kinetics.

Structure-Activity Relationship (SAR) Studies based on Computational Descriptors

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for the design of new therapeutic agents. derpharmachemica.comnih.gov These studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For benzofuran derivatives, including halogenated ones like 5-Benzofuranol, 4-chloro-, computational descriptors are widely used to build these correlative models. nih.gov

The addition of halogen atoms to the benzofuran scaffold has been shown to significantly influence biological activities, such as anticancer properties. nih.gov This is often attributed to the ability of halogens to form halogen bonds, which are non-covalent interactions that can enhance binding affinity to biological targets. nih.gov

Computational descriptors can be categorized into several types, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and partial atomic charges. These are crucial for understanding how a molecule will interact with its biological target.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters.

Topological Descriptors: These are numerical values that describe the connectivity and branching of a molecule.

Hydrophobic Descriptors: The logarithm of the partition coefficient (log P) is a common descriptor for hydrophobicity, which influences how a drug is absorbed, distributed, metabolized, and excreted.

QSAR models are often developed using statistical methods like multiple linear regression (MLR) to create a mathematical equation that relates these descriptors to the observed biological activity. nih.gov

Below is an interactive data table illustrating some common computational descriptors and their general influence on the biological activity of benzofuran derivatives, based on typical findings in SAR studies.

| Descriptor | Type | General Influence on Biological Activity |

| LogP | Hydrophobic | An optimal value is often required for good cell permeability and target engagement. |

| HOMO Energy | Electronic | Higher HOMO energy can indicate greater electron-donating ability, which may be important for certain interactions. |

| LUMO Energy | Electronic | Lower LUMO energy can indicate greater electron-accepting ability, influencing reactivity. |

| Molecular Weight | Steric | Often, lower molecular weight is preferred for better "drug-likeness". |

| Halogen Bonding Potential | Electronic/Steric | The presence and position of halogens can significantly increase binding affinity. nih.gov |

| Dipole Moment | Electronic | Can influence solubility and the ability to form electrostatic interactions with the target. |

This table provides a generalized overview and the specific impact of each descriptor can vary depending on the biological target and the specific series of compounds.

Research Applications of 5 Benzofuranol, 4 Chloro and Its Derivatives in Advanced Chemical Synthesis and Mechanistic Studies

Role as Synthetic Intermediates in Complex Molecule Construction

The functionalized benzofuran (B130515) core of 5-Benzofuranol, 4-chloro- serves as a valuable building block in the synthesis of more complex molecular architectures. The hydroxyl and chloro substituents provide reactive handles for a variety of chemical transformations, enabling the construction of intricate polycyclic and heterocyclic systems.

The synthesis of natural products containing a benzofuran ring has garnered significant attention from the scientific community. researchgate.net These natural products often exhibit a wide range of biological activities, making their total synthesis a key objective for medicinal chemists. researchgate.net While direct examples employing 5-Benzofuranol, 4-chloro- as a starting material are not extensively documented, the principles of benzofuran chemistry suggest its utility. The hydroxyl group can be readily alkylated or acylated to introduce diverse side chains, while the chloro group can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds and extend the molecular framework.

Recent advancements in synthetic methodologies have further expanded the toolkit for modifying the benzofuran nucleus. nih.gov These methods, often employing transition metal catalysts, allow for the precise and efficient construction of complex benzofuran-containing molecules. thieme.de The strategic application of these methods to derivatives of 5-Benzofuranol, 4-chloro- could unlock pathways to novel compounds with potential applications in materials science and medicinal chemistry.

Catalytic Applications in Organic Transformations

While the primary role of 5-Benzofuranol, 4-chloro- and its derivatives in the literature is that of a synthetic intermediate, the broader class of benzofuran compounds has been explored in the context of catalysis. The development of novel catalytic systems is a cornerstone of modern organic synthesis, and heterocyclic compounds often play a crucial role as ligands or catalysts themselves.

Various transition metal-based catalysts, including those utilizing copper, nickel, and rhodium, have been successfully employed in the synthesis of benzofuran derivatives. nih.gov These catalytic strategies offer efficient and atom-economical routes to this important class of compounds. While there is no direct evidence of 5-Benzofuranol, 4-chloro- acting as a catalyst, its structural features, particularly the hydroxyl group, could potentially be exploited in the design of new ligands for metal-catalyzed reactions. The electronic properties of the benzofuran ring, modulated by the chloro and hydroxyl substituents, could influence the catalytic activity of a coordinated metal center.

Investigation of Biological Target Interactions (In Vitro and In Silico Studies)

The structural motif of benzofuran is a well-established pharmacophore, and its derivatives have been shown to interact with a variety of biological targets. The specific substitution pattern of 5-Benzofuranol, 4-chloro- can significantly influence its binding affinity and selectivity for these targets.

Enzyme Inhibition Mechanism Studies (e.g., Lipoxygenase, DNA Gyrase B)

Benzofuran derivatives have demonstrated inhibitory activity against several enzymes implicated in disease pathogenesis.

Lipoxygenase Inhibition: 5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions such as asthma and allergic reactions. nih.gov A number of benzofuran derivatives have been identified as potent inhibitors of 5-LOX. nih.govmdpi.com For instance, a series of 2-substituted 5-benzofuran hydroxamic acids were found to be potent inhibitors of the enzyme. nih.gov The structure-activity relationship (SAR) studies of these compounds could provide insights into the design of novel 5-LOX inhibitors based on the 5-Benzofuranol, 4-chloro- scaffold.

DNA Gyrase B Inhibition: DNA gyrase is a bacterial enzyme that is essential for DNA replication and is a validated target for antibacterial drugs. mdpi.comnih.gov Benzofuran-pyrazole hybrids have been shown to exhibit promising antimicrobial activity through the inhibition of DNA gyrase B. mdpi.comnih.gov Computational docking studies have helped to elucidate the binding modes of these inhibitors within the ATP-binding pocket of the enzyme. The 4-chloro and 5-hydroxyl groups of 5-Benzofuranol, 4-chloro- could potentially form key interactions with amino acid residues in the active site, making its derivatives interesting candidates for further investigation as DNA gyrase B inhibitors. ekb.eg

| Enzyme Target | Class of Benzofuran Inhibitor | Potential Role of 4-chloro-5-hydroxy Substitution |

| 5-Lipoxygenase | 2-substituted 5-benzofuran hydroxamic acids | May influence binding affinity and selectivity. |

| DNA Gyrase B | Benzofuran-pyrazole hybrids | Could form specific hydrogen bonding and halogen bonding interactions with the active site. |

Receptor Binding Profiling and Ligand-Target Interactions

The interaction of small molecules with cellular receptors is fundamental to many physiological processes and is a primary focus of drug discovery. Benzofuran derivatives have been shown to bind to a variety of receptors, including opioid and serotonin receptors.

Opioid Receptor Binding: The opioid receptors are a class of G protein-coupled receptors that are the primary targets for opioid analgesics. nih.gov Studies have shown that benzofuran derivatives can exhibit high affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ). nih.govnih.govrti.orgresearchgate.net The specific substitution pattern on the benzofuran ring is crucial for determining the binding profile. While no specific data exists for 5-Benzofuranol, 4-chloro-, its derivatives could be synthesized and evaluated for their opioid receptor binding affinity.

Serotonin Receptor and Transporter Affinity: The serotonin (5-HT) system is involved in the regulation of mood, appetite, and sleep, and is a target for antidepressants and anxiolytics. Novel benzofuran derivatives have been developed that exhibit dual affinity for the 5-HT1A receptor and the serotonin transporter, suggesting their potential as novel therapeutic agents for psychiatric disorders. nih.gov

Modulation of Biochemical Pathways (e.g., Apoptosis Induction)

Apoptosis, or programmed cell death, is a crucial process for normal development and tissue homeostasis. The dysregulation of apoptosis is a hallmark of cancer, and many anticancer drugs exert their effects by inducing apoptosis in tumor cells. Benzofuran derivatives have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms. nih.govuludag.edu.tr

Studies have demonstrated that benzofuran-based compounds can trigger apoptosis through both the extrinsic and intrinsic pathways. uludag.edu.tr For example, some benzofuran derivatives have been shown to induce apoptosis in human breast and lung cancer cells by activating the extrinsic pathway. uludag.edu.tr Other studies have indicated that benzofuran derivatives can induce apoptosis in breast cancer cells by upregulating the expression of the p21Cip/WAF1 gene in a p53-independent manner. nih.gov Furthermore, some derivatives have been found to induce apoptosis in human chondrosarcoma cells through the generation of reactive oxygen species and mitochondrial dysfunction. mdpi.com The presence of a chloro substituent on the benzofuran ring has been noted in some biologically active derivatives, suggesting that the 4-chloro group in 5-Benzofuranol, 4-chloro- could contribute to its potential pro-apoptotic activity. nih.gov

| Mechanism of Apoptosis Induction | Cancer Cell Line | Key Molecular Events |

| Extrinsic Pathway Activation | Human lung and breast cancer | Caspase activation |

| p21Cip/WAF1 Upregulation | Breast cancer | G0/G1 cell cycle arrest |

| ROS Generation and Mitochondrial Dysfunction | Human chondrosarcoma | Release of cytochrome c |

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for studying biological processes in living systems. Fluorescent probes, in particular, allow for the visualization and tracking of biomolecules and cellular events with high spatial and temporal resolution. The benzofuran scaffold has emerged as a promising platform for the development of novel fluorescent probes. nih.govnih.govresearchgate.net

The photophysical properties of benzofuran derivatives can be tuned by the introduction of various substituents. nih.gov For example, the modulation of the benzofuran structure with donor and acceptor groups can optimize its linear and nonlinear optical properties for biological imaging. nih.govresearchgate.net While specific studies on 5-Benzofuranol, 4-chloro- as a fluorescent probe are not available, its core structure could be functionalized to create probes for specific biological targets. The hydroxyl group at the 5-position provides a convenient point of attachment for recognition elements that can direct the probe to a particular protein or nucleic acid.

Furthermore, the development of photoactivatable probes allows for the precise control of probe activity in space and time. nih.govthermofisher.com These probes are inactive until they are irradiated with light of a specific wavelength, at which point they become active and can interact with their target. The benzofuran scaffold could potentially be incorporated into the design of novel photoactivatable probes for studying dynamic cellular processes.

Applications in Agrochemistry: Fungicidal and Herbicidal Activity Studies

The unique chemical architecture of 5-Benzofuranol, 4-chloro- and its derivatives has prompted investigations into their potential applications in the agrochemical sector. Research has particularly focused on evaluating their efficacy as both fungicidal and herbicidal agents, aiming to develop new solutions for crop protection. The introduction of a chlorine atom at the 4-position of the 5-benzofuranol scaffold can significantly influence the molecule's biological activity, a principle that holds considerable importance in the design of modern agrochemicals.

Fungicidal Activity

Derivatives of 4-chloro-5-hydroxybenzofuran have demonstrated notable antifungal properties against various pathogenic fungi. A key example is the methyl ester of 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, which has exhibited inhibitory effects against Candida albicans researchgate.net. This finding underscores the potential of this class of compounds in the development of new antifungal agents.

The broader family of benzofuran-5-ol (B79771) derivatives has also shown promising results against a range of fungi, including species of Candida, Aspergillus, and Cryptococcus neoformans. This suggests that the 5-hydroxybenzofuran moiety is a valuable pharmacophore for antifungal activity. The fungicidal potential is further highlighted by studies on chlorinated benzofuran chalcones, which have shown antimicrobial properties.

Table 1: Fungicidal Activity of 4-Chloro-5-Benzofuranol Derivatives

| Compound | Target Fungus | Activity |

|---|---|---|

| Methyl ester of 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Candida albicans | Active researchgate.net |

Herbicidal Activity

While direct studies on the herbicidal activity of 5-Benzofuranol, 4-chloro- are limited in publicly available research, the broader class of benzofuran derivatives has been investigated for phytotoxic effects. For instance, benzofuran-2-acetic esters have been shown to possess significant herbicidal activity, indicating that the benzofuran scaffold can serve as a foundation for the development of new herbicides.

The investigation into chlorinated compounds for herbicidal applications is a well-established area of research. The presence of chlorine atoms can influence the uptake, translocation, and mode of action of the molecule within the plant, potentially leading to enhanced herbicidal efficacy. Although specific data on 4-chloro-5-benzofuranol is not extensively documented, the general herbicidal potential of related structures suggests that this compound and its derivatives could be promising candidates for future phytotoxicity screening.

Table 2: Potential Herbicidal Activity Profile of Benzofuran Derivatives

| Compound Class | Target Weeds | Observed Effect |

|---|---|---|

| Benzofuran-2-acetic esters | General | Significant phytotoxicity |

Future Perspectives in 5 Benzofuranol, 4 Chloro Research

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

The future synthesis of 5-Benzofuranol, 4-chloro- and its derivatives will likely move away from traditional, often harsh, synthetic methods towards more sustainable and efficient strategies. Green chemistry principles are becoming central to the development of new synthetic pathways. mdpi.comresearchgate.net

Emerging methodologies focus on several key areas:

Microwave-Assisted Synthesis: This technique offers rapid heating, significantly reduced reaction times, and often leads to higher yields and cleaner products compared to conventional heating methods. mdpi.com For the synthesis of benzofuran (B130515) scaffolds, microwave irradiation can accelerate key cyclization and condensation steps.

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved safety, scalability, and product consistency. The synthesis of chlorinated aromatic compounds can benefit from the enhanced safety features of flow chemistry. nih.gov

Catalysis: The development of novel catalysts is crucial. This includes transition-metal catalysts (e.g., palladium, copper, iron) for cross-coupling and cyclization reactions, which are fundamental to constructing the benzofuran core. nih.gov Research is also moving towards using more abundant and less toxic metals.

Solvent-Free and Aqueous Synthesis: Reducing the reliance on volatile organic solvents is a primary goal of green chemistry. mdpi.com Exploring solvent-free reaction conditions or the use of water as a solvent are promising avenues for the synthesis of benzofuran precursors. sci-hub.se

| Methodology | Key Advantages | Relevance to 5-Benzofuranol, 4-chloro- Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. mdpi.com | Acceleration of intramolecular cyclization and ether formation steps. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | Safer handling of chlorinated intermediates and reagents. |

| Advanced Catalysis | High selectivity, lower energy requirements, atom economy. nih.gov | Efficient construction of the benzofuran ring from chlorinated phenols. |

| Green Solvents/Solvent-Free | Reduced environmental impact, lower costs, simplified purification. mdpi.com | Minimizing hazardous waste from chlorinated solvent use. |

Advanced Spectroscopic and Structural Characterization Techniques for Complex Systems

A deep understanding of the three-dimensional structure of 5-Benzofuranol, 4-chloro- is fundamental to predicting its reactivity and biological interactions. Future research will leverage a combination of experimental and computational techniques for comprehensive structural elucidation.

X-ray Crystallography: This remains the gold standard for determining the precise solid-state structure of molecules. For derivatives of 5-Benzofuranol, 4-chloro-, obtaining single crystals will be crucial to understand intermolecular interactions, such as hydrogen bonding and halogen bonding, which influence its physical properties. nih.gov

Advanced NMR Spectroscopy: Multi-dimensional NMR techniques (e.g., HSQC, HMBC, NOESY) will continue to be essential for confirming the connectivity and stereochemistry of new derivatives in solution.

Computational Chemistry: Density Functional Theory (DFT) calculations are becoming indispensable for complementing experimental data. nih.gov DFT can be used to predict spectroscopic properties (NMR, IR spectra), determine stable conformations, and investigate electronic properties, providing insights that are difficult to obtain experimentally. mdpi.com This interplay between theoretical prediction and experimental results is crucial for characterizing halogenated pollutants and similar complex molecules. mdpi.com

These advanced methods will provide a detailed picture of the molecule's structure, which is essential for rational drug design and materials science.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new molecules. researchgate.netbohrium.com For a compound like 5-Benzofuranol, 4-chloro-, these computational tools can accelerate research by predicting properties and suggesting novel derivatives with desired characteristics.

Key applications of AI/ML in this field include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build QSAR models that correlate the structural features of benzofuran derivatives with their biological activities. researchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Property Prediction: AI models can be trained on large datasets of chemical information to predict a wide range of properties, including solubility, toxicity, and metabolic stability. scitechdaily.comjscholaronline.org This in silico screening reduces the need for extensive and costly experimental testing in the early stages of research. frontiersin.org

De Novo Design: Generative AI models can design entirely new molecules based on a set of desired properties. mit.edu By providing the model with a target profile (e.g., high affinity for a specific biological target, low toxicity), it can generate novel benzofuran structures that have a higher probability of success.

The integration of these computational approaches will create a more efficient, data-driven cycle of design, prediction, and synthesis. nsf.gov

| AI/ML Application | Description | Potential Impact on 5-Benzofuranol, 4-chloro- Research |

|---|---|---|

| QSAR Modeling | Develops predictive models linking chemical structure to biological activity. researchgate.netnih.gov | Rapidly screen virtual libraries of derivatives for potential efficacy. |

| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity. researchgate.net | Early identification of candidates with unfavorable drug-like properties. |

| Generative Models | Designs novel molecular structures based on desired parameters. mit.edu | Creation of new, optimized benzofuran-based compounds for specific applications. |

Exploration of Novel Reactivity and Unconventional Transformations

While the fundamental reactivity of the benzofuran ring is known, there is significant room to explore novel and unconventional transformations, particularly given the influence of the chloro and hydroxyl substituents in 5-Benzofuranol, 4-chloro-.

Future research could focus on:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthesis by avoiding pre-functionalized starting materials. Exploring C-H activation at various positions on the benzofuran ring could lead to the rapid synthesis of diverse analogues.

Photoredox Catalysis: Visible-light-mediated reactions offer mild and selective ways to forge new chemical bonds. This approach could be used for alkylation, arylation, or other modifications of the benzofuran scaffold under environmentally friendly conditions.

Electrosynthesis: Using electricity to drive chemical reactions is an emerging sustainable method. It can provide access to unique reactive intermediates and transformations that are not possible with traditional reagents.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the 4-chloro-5-benzofuranol system under various conditions could reveal novel rearrangement pathways, leading to completely different heterocyclic structures with potentially new biological activities. The reactivity of similar highly substituted furanones has been shown to be complex and versatile. nih.govmdpi.com

Discovering new reactions will expand the chemical space accessible from 5-Benzofuranol, 4-chloro-, enabling the creation of more complex and functionally diverse molecules.

New Paradigms in Biological Activity Mechanism Elucidation and Target Discovery

Understanding how a molecule like 5-Benzofuranol, 4-chloro- exerts its biological effects is a critical challenge. Modern biology offers powerful tools to move beyond traditional assays and gain a deeper mechanistic understanding.

Future directions in this area include:

Chemoproteomics: This technique uses chemical probes derived from the molecule of interest to identify its protein binding partners directly in complex biological systems (e.g., cell lysates or living cells). This is a powerful, unbiased method for direct target identification.

Phenotypic Screening and Target Deconvolution: High-content imaging and other phenotypic screening approaches can identify compounds that produce a desired effect in a cell-based model without prior knowledge of the target. nih.gov Subsequent "target deconvolution" studies, using techniques like thermal proteome profiling or genetic approaches (e.g., CRISPR screening), can then identify the molecular target responsible for the observed effect.

Multi-Omics Approaches: Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to treatment with 5-Benzofuranol, 4-chloro-. This systems-level approach can help to construct detailed models of the compound's mechanism of action and identify potential off-target effects. The introduction of a chlorine atom can significantly modulate the biological activity of a parent molecule. eurochlor.org

These advanced approaches will be instrumental in validating the therapeutic potential of 5-Benzofuranol, 4-chloro- derivatives and discovering new biological applications for this class of compounds. nih.govnih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Chloro-5-Benzofuranol to improve yield and purity?

- Methodological Answer : Utilize regioselective chlorination strategies, such as electrophilic substitution on the benzofuran core, and monitor reaction progress via HPLC or GC-MS. Evidence from benzofuranone HDAC inhibitor synthesis suggests using catalysts like Lewis acids (e.g., AlCl₃) to direct chlorination to the 4-position . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) can isolate the target compound while minimizing byproducts.

Q. What analytical techniques are most reliable for characterizing 4-Chloro-5-Benzofuranol and its derivatives?

- Methodological Answer : Combine NMR (¹H/¹³C) to confirm substitution patterns and chlorine placement, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. For structural ambiguity, FT-IR can identify hydroxyl and aromatic C-Cl stretches . Cross-reference spectral data with computational models (e.g., DFT calculations) to resolve conflicts .

Q. How should researchers assess the stability of 4-Chloro-5-Benzofuranol under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (pH extremes, UV light, heat) and monitor degradation via LC-MS. Thermodynamic data (e.g., enthalpy of formation from NIST) can predict reactivity under specific conditions . Use kinetic modeling to estimate shelf-life in storage solvents (e.g., DMSO or ethanol) .

Advanced Research Questions

Q. What strategies resolve conflicting spectral data in the characterization of 4-Chloro-5-Benzofuranol derivatives?

- Methodological Answer : Employ tandem MS (MS/MS) to fragment ambiguous peaks and compare isotopic patterns (e.g., chlorine’s natural abundance ratio 3:1 for M/M+2). For example, highlights using HRMS at ≥35,000 FWHM resolution to distinguish co-eluting isomers or impurities . Validate with synthetic standards or isotope-labeled analogs .

Q. How can computational chemistry guide the design of 4-Chloro-5-Benzofuranol-based bioactive molecules?

- Methodological Answer : Use molecular docking to predict interactions with target proteins (e.g., HDACs or cytochrome P450 enzymes). ’s benzofuranone HDAC inhibitors demonstrate the importance of substituent positioning for binding affinity . Pair QSAR models with in vitro assays to prioritize derivatives with optimal logP and steric parameters .

Q. What experimental approaches validate the mechanistic pathway of 4-Chloro-5-Benzofuranol in catalytic reactions?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies or trapping experiments to identify intermediates. For example, monitor Cl⁻ release via ion chromatography during hydrolysis. Thermodynamic parameters (ΔfH° from NIST) can corroborate proposed reaction steps . Use in situ Raman spectroscopy to track real-time structural changes .

Data Contradiction and Reproducibility

Q. How to address discrepancies in reported synthetic yields of 4-Chloro-5-Benzofuranol across studies?

- Methodological Answer : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) frameworks. Compare results with literature protocols (e.g., ’s HDAC inhibitor synthesis) to identify critical factors . Publish detailed procedural metadata (e.g., stirring rate, drying methods) to enhance reproducibility .

Key Research Considerations

- Avoid Reliance on Single Techniques : Cross-validate data using orthogonal methods (e.g., NMR + HRMS + X-ray crystallography) to mitigate instrument-specific errors .

- Thermodynamic and Kinetic Profiling : Leverage NIST data for enthalpy/entropy calculations to predict reaction feasibility and compound stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.